molecular formula C20H18ClNO2S B11361217 N-(2-chlorophenyl)-4-ethoxy-N-(thiophen-2-ylmethyl)benzamide

N-(2-chlorophenyl)-4-ethoxy-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B11361217
M. Wt: 371.9 g/mol
InChI Key: OBPYPNYXAWPINP-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)-4-ethoxy-N-[(thiophen-2-yl)methyl]benzamide: is a complex organic compound that features a benzamide core substituted with a 2-chlorophenyl group, an ethoxy group, and a thiophen-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-4-ethoxy-N-[(thiophen-2-yl)methyl]benzamide typically involves multiple steps, starting from readily available precursors. One common route includes:

    Formation of the Benzamide Core: This can be achieved by reacting 4-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-chloroaniline to yield the benzamide.

    Introduction of the Thiophen-2-ylmethyl Group: This step involves the alkylation of the benzamide with thiophen-2-ylmethyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present) on the benzamide core, converting it to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can serve as a ligand in transition metal-catalyzed reactions.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine:

    Biological Studies: Used in studies to understand the interaction of similar compounds with biological targets.

Industry:

    Materials Science: Potential use in the development of organic semiconductors or other advanced materials.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-4-ethoxy-N-[(thiophen-2-yl)methyl]benzamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The presence of the thiophene ring suggests potential interactions with sulfur-containing biomolecules, while the benzamide core could interact with proteins through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

    N-(2-Chlorophenyl)-4-methoxy-N-[(thiophen-2-yl)methyl]benzamide: Similar structure but with a methoxy group instead of an ethoxy group.

    N-(2-Chlorophenyl)-4-ethoxy-N-[(furan-2-yl)methyl]benzamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness:

  • The combination of the 2-chlorophenyl, ethoxy, and thiophen-2-ylmethyl groups in N-(2-chlorophenyl)-4-ethoxy-N-[(thiophen-2-yl)methyl]benzamide provides a unique set of chemical properties, such as specific electronic and steric effects, which can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C20H18ClNO2S

Molecular Weight

371.9 g/mol

IUPAC Name

N-(2-chlorophenyl)-4-ethoxy-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C20H18ClNO2S/c1-2-24-16-11-9-15(10-12-16)20(23)22(14-17-6-5-13-25-17)19-8-4-3-7-18(19)21/h3-13H,2,14H2,1H3

InChI Key

OBPYPNYXAWPINP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CS2)C3=CC=CC=C3Cl

Origin of Product

United States

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